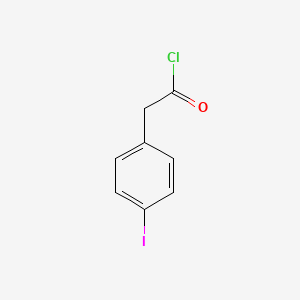

(4-Iodophenyl)acetyl choride

Vue d'ensemble

Description

(4-Iodophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an acetyl chloride group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (4-Iodophenyl)acetyl chloride can be synthesized from 4-iodophenylacetic acid. One common method involves the reaction of 4-iodophenylacetic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere, such as argon, and involves heating the mixture to around 80°C for approximately 2 hours .

Industrial Production Methods: In an industrial setting, the production of (4-iodophenyl)acetyl chloride may involve similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions: (4-Iodophenyl)acetyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Thionyl Chloride: Used in the preparation of (4-iodophenyl)acetyl chloride from 4-iodophenylacetic acid.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Major Products:

Substituted Phenylacetyl Derivatives: Formed through nucleophilic substitution reactions.

Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

(4-Iodophenyl)acetyl chloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (4-iodophenyl)acetyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparaison Avec Des Composés Similaires

Phenylacetyl Chloride: Lacks the iodine substitution on the phenyl ring.

(4-Bromophenyl)acetyl Chloride: Similar structure but with a bromine atom instead of iodine.

(4-Chlorophenyl)acetyl Chloride: Contains a chlorine atom at the para position instead of iodine.

Uniqueness: (4-Iodophenyl)acetyl chloride is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. The iodine substitution can also affect the physical properties and biological activity of the resulting compounds .

Activité Biologique

(4-Iodophenyl)acetyl chloride, with the molecular formula CHClIO, is a versatile organic compound primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring an iodine atom in the para position of the phenyl ring, significantly influences its reactivity and biological activity. This article explores the biological activity of (4-Iodophenyl)acetyl chloride, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The primary mechanism through which (4-Iodophenyl)acetyl chloride exerts its biological effects is via electrophilic aromatic substitution , particularly through Friedel-Crafts acylation reactions. This process allows the introduction of acyl groups into aromatic compounds, modifying their properties and biological activities. The iodine atom enhances the electrophilicity of the compound, facilitating reactions with nucleophiles.

Key Reactions

- Friedel-Crafts Acylation : The compound reacts with aromatic rings to form new carbon-carbon bonds.

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to diverse derivatives with potential biological activity.

Biological Activity

Research indicates that (4-Iodophenyl)acetyl chloride has significant potential in various biological applications:

- Antimicrobial Properties : Studies have shown that derivatives of (4-Iodophenyl)acetyl chloride exhibit antimicrobial activity against a range of pathogens. For instance, compounds synthesized from it have been tested against bacteria and fungi, demonstrating inhibitory effects.

- Anticancer Activity : Some derivatives have shown promise in cancer research, particularly in inhibiting tumor cell proliferation. The iodine substitution may play a role in enhancing the binding affinity to specific cancer-related targets.

Case Studies

-

Synthesis and Evaluation of Antimicrobial Agents :

A study synthesized various derivatives from (4-Iodophenyl)acetyl chloride and evaluated their antimicrobial activities. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting potential for development into new therapeutics. -

Anticancer Activity Assessment :

Research involving cell lines demonstrated that specific derivatives exhibited cytotoxic effects on cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of (4-Iodophenyl)acetyl chloride derivatives is influenced by factors such as:

- Chemical Structure : The presence of iodine affects solubility and bioavailability.

- Route of Administration : Different routes may alter absorption rates and efficacy.

- Environmental Conditions : pH and temperature can impact stability and reactivity.

Comparative Analysis

To understand the uniqueness of (4-Iodophenyl)acetyl chloride, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-Bromophenyl)acetyl Chloride | Bromine instead of Iodine | Moderate antimicrobial activity |

| Phenylacetyl Chloride | No halogen substitution | Limited biological activity |

| (4-Chlorophenyl)acetyl Chloride | Chlorine instead of Iodine | Lower reactivity than iodinated compounds |

The presence of iodine in (4-Iodophenyl)acetyl chloride enhances its reactivity and biological activity compared to its brominated or chlorinated analogs.

Propriétés

IUPAC Name |

2-(4-iodophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPZAAJFLNAMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.